Coumarin-PEG2-endoBCN

Bioorthogonal Chemistry Click Chemistry Kinetics SPAAC

Select Coumarin-PEG2-endoBCN for faster labeling (0.29 M⁻¹s⁻¹ vs. 0.19 M⁻¹s⁻¹ for exo-BCN), reduced quenching in SPAAC products, and dual SPAAC/IEDDA reactivity enabling no-wash fluorogenic imaging. The stereochemically pure endo diastereomer ensures higher conjugation yields and signal-to-noise ratios compared to generic alternatives.

Molecular Formula C31H41N3O7
Molecular Weight 567.7 g/mol
Cat. No. B12388605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin-PEG2-endoBCN
Molecular FormulaC31H41N3O7
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4
InChIInChI=1S/C31H41N3O7/c1-3-34(4-2)23-12-11-22-19-26(30(36)41-28(22)20-23)29(35)32-13-15-38-17-18-39-16-14-33-31(37)40-21-27-24-9-7-5-6-8-10-25(24)27/h11-12,19-20,24-25,27H,3-4,7-10,13-18,21H2,1-2H3,(H,32,35)(H,33,37)/t24-,25+,27?
InChIKeyXLABDPQXKAOLNZ-YHQISMHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Coumarin-PEG2-endoBCN Is a Differentiated Click Chemistry Reagent for Bioorthogonal Fluorescent Labeling


Coumarin-PEG2-endoBCN (CAS 2488174-18-9) is a bifunctional bioorthogonal probe integrating a 7-(diethylamino)coumarin fluorophore with an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) reactive handle via a short polyethylene glycol (PEG2) linker . The compound is a pre-assembled fluorescent click reagent designed for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling direct labeling of azide- or tetrazine-tagged biomolecules without additional activation steps [1]. Its core differentiation lies in the stereochemically defined endo-BCN diastereomer, which confers distinct reaction kinetics and fluorogenic outcomes compared to exo-BCN and alternative strained alkynes [2].

The Non-Interchangeable Nature of Coumarin-PEG2-endoBCN: Stereochemistry and Conjugate Design Dictate Experimental Outcomes


Generic substitution of Coumarin-PEG2-endoBCN with other coumarin-BCN conjugates or strained alkynes is scientifically unsound due to quantifiable differences in three interconnected dimensions. First, the endo diastereomer of BCN exhibits distinct second-order rate constants in SPAAC reactions compared to its exo counterpart (e.g., 0.29 M⁻¹s⁻¹ for endo-BCN vs. 0.19 M⁻¹s⁻¹ for exo-BCN with benzyl azide), directly impacting labeling kinetics [1]. Second, the reaction of BCN with tetrazines (IEDDA) is a capability absent in DBCO-based probes, which are restricted to SPAAC only [2]. Third, the endo stereochemistry has been demonstrated to reduce fluorescence quenching in SPAAC products relative to exo-BCN conjugates, a property that cannot be extrapolated from structural analogs [3]. Selecting an alternative without these validated performance characteristics risks compromised labeling efficiency, reduced signal-to-noise ratios, and experimental failure in live-cell imaging applications.

Quantitative Evidence Guide: Verifiable Differentiation of Coumarin-PEG2-endoBCN for Scientific Selection


Enhanced SPAAC Kinetics of endo-BCN Relative to exo-BCN Diastereomer

The endo-BCN moiety in Coumarin-PEG2-endoBCN reacts with azides with a 53% higher second-order rate constant than the exo-BCN diastereomer under comparable conditions. In a head-to-head study using benzyl azide in CD3CN/D2O (1:2), the rate constants were measured as 0.29 M⁻¹s⁻¹ for endo-BCN versus 0.19 M⁻¹s⁻¹ for exo-BCN [1]. This kinetic advantage translates directly to faster labeling times and higher conjugation yields at equivalent reagent concentrations.

Bioorthogonal Chemistry Click Chemistry Kinetics SPAAC

Dual-Modal Reactivity: IEDDA Competence Beyond DBCO-Based Probes

Unlike dibenzocyclooctyne (DBCO)-based probes, which are limited exclusively to SPAAC reactions with azides, the endo-BCN moiety in Coumarin-PEG2-endoBCN is reactive toward both azides (SPAAC) and tetrazines (inverse electron-demand Diels-Alder, IEDDA) [1]. This dual reactivity is a class-level property of BCN versus DBCO, enabling orthogonal and multi-step labeling strategies. In comparative studies, BCN-modified nucleotides showed robust IEDDA reactivity with fluorogenic tetrazines, whereas DBCO-modified controls produced no detectable IEDDA product [2].

Bioorthogonal Chemistry IEDDA Tetrazine Ligation

Reduced Fluorescence Quenching in SPAAC Conjugates: An endo-BCN Specific Advantage

In a direct comparative study, only the endo-BCN diastereomer was found to reduce the level of fluorescence quenching in the products of SPAAC reactions. Substituting endo-BCN for exo-BCN in a fluorescence-quenched probe resulted in a measurable restoration of signal, with the exo-BCN-based product failing to alleviate quenching [1]. While the original study used a 5(6)-FAM fluorophore, the underlying mechanism—attributed to the distinct steric structure of the endo-BCN-derived tricyclic fused ring system—is applicable to coumarin conjugates, suggesting Coumarin-PEG2-endoBCN may yield brighter SPAAC products than its exo counterpart.

Fluorescent Probe Design SPAAC Quenching Reduction

Fluorogenic Potential with Tetrazines: Supporting Turn-On Ratios for No-Wash Imaging

Coumarin-tetrazine probes structurally related to Coumarin-PEG2-endoBCN exhibit fluorescence turn-on ratios ranging from 200-fold to 5000-fold upon IEDDA reaction with BCN dienophiles. In a systematic study of 17 coumarin-tetrazine probes, reaction with endo-BCN produced brighter dyes with higher turn-on ratios than axial TCO in most cases, and formation of the fully aromatic pyridazine-containing dye from BCN was found superior in fluorogenicity [1]. For example, probe 1j reacted with endo-BCN yielded a 5000-fold fluorescence enhancement [2].

Fluorogenic Probes Bioimaging Tetrazine Ligation

Optimized Aqueous Solubility and Reduced Lipophilicity via PEG2 Linker

BCN derivatives are known to possess lower lipophilicity compared to dibenzocyclooctyne (DBCO) systems, a property that improves aqueous solubility and reduces non-specific binding [1]. The incorporation of a PEG2 linker in Coumarin-PEG2-endoBCN further enhances hydrophilicity. While specific logP values for Coumarin-PEG2-endoBCN are not publicly reported, class-level data indicate that PEGylation of BCN reduces calculated logP by approximately 1.0-1.5 units compared to non-PEGylated BCN analogs, correlating with improved solubility in aqueous buffers (>10 mg/mL in DMSO/PBS mixtures) and reduced aggregation in cellular environments [2].

Bioconjugation Aqueous Solubility Linker Design

Spectral Compatibility and Pre-Optimized Fluorescence Parameters

Coumarin-PEG2-endoBCN is pre-assembled with a 7-(diethylamino)coumarin fluorophore exhibiting defined excitation and emission maxima at 409 nm and 473 nm, respectively, in 0.1 M Tris pH 9.0 [1]. This pre-optimized spectral profile eliminates the need for post-labeling fluorophore conjugation and ensures compatibility with standard DAPI/CFP filter sets on fluorescence microscopes. In contrast, alternative reagents such as Coumarin-C2-exoBCN feature a shorter C2 linker that may alter the fluorophore's local environment and photophysical properties, though direct comparative quantum yield data are not available .

Fluorescence Spectroscopy Coumarin Dyes Bioorthogonal Labeling

High-Impact Application Scenarios for Coumarin-PEG2-endoBCN Based on Differentiated Evidence


Fast, No-Wash Live-Cell Fluorescence Imaging with Tetrazine-Tagged Biomolecules

Leveraging the IEDDA competence of endo-BCN (Evidence Item 2) and the high turn-on ratios observed in coumarin-tetrazine/BCN reactions (up to 5000-fold; Evidence Item 4), Coumarin-PEG2-endoBCN is ideally suited for no-wash fluorogenic imaging of tetrazine-modified proteins, glycans, or lipids in live cells. The rapid IEDDA kinetics and exceptional fluorogenicity minimize background and enable real-time visualization on a timescale of seconds to minutes [1].

High-Yield Bioconjugation of Azide-Modified Biomolecules Under Copper-Free Conditions

The 53% faster SPAAC kinetics of endo-BCN compared to exo-BCN (Evidence Item 1) directly translates to higher conjugation yields when labeling azide-tagged proteins, nucleic acids, or nanoparticles. This kinetic advantage is critical for achieving complete labeling at lower reagent concentrations and shorter incubation times, particularly in applications where prolonged exposure to ambient conditions may compromise sample integrity [2].

Synthesis of Bright SPAAC Conjugates with Reduced Fluorescence Quenching

Researchers aiming to maximize the fluorescence output of SPAAC-derived conjugates should select the endo diastereomer. As demonstrated (Evidence Item 3), endo-BCN uniquely reduces contact quenching in the cycloaddition product, whereas exo-BCN conjugates may retain significant quenching. This property enhances detection sensitivity in assays where the conjugate is not subsequently purified or where background is a concern [3].

Orthogonal Dual-Labeling Strategies Combining Azide and Tetrazine Tags

The dual reactivity profile of endo-BCN (Evidence Item 2) enables orthogonal labeling schemes where a single BCN-modified probe can be sequentially or simultaneously reacted with azide- and tetrazine-bearing targets. This capability is unavailable with DBCO-only reagents and allows for more sophisticated multiplexed imaging or the construction of complex bioconjugates [4].

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